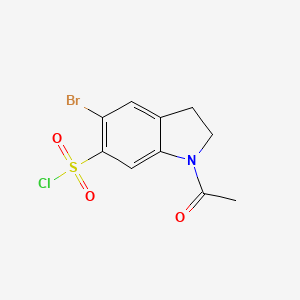

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Übersicht

Beschreibung

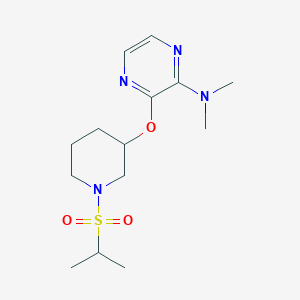

“1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the CAS Number: 107144-42-3. It has a molecular weight of 338.61 . The IUPAC name for this compound is 1-acetyl-5-bromo-6-indolinesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is 1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The melting point of “1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is between 213-215 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

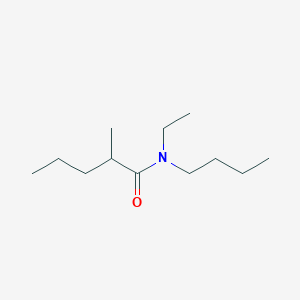

The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been explored, leading to an efficient protocol for synthesizing 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. These derivatives can be converted to various sulfonamide derivatives, demonstrating the compound's utility in developing bioactive compounds with potential biological activities (Janosik et al., 2006).

Biological Activities

Research has shown that compounds bearing sulfamoyl and acetamoyl groups exhibit various biological activities. A series of O- and N-substituted derivatives synthesized from similar structures have shown promise as cholinesterase inhibitors and moderate antibacterial agents, highlighting the potential therapeutic applications of derivatives synthesized from compounds like 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (Irshad et al., 2014).

Anticancer Activity

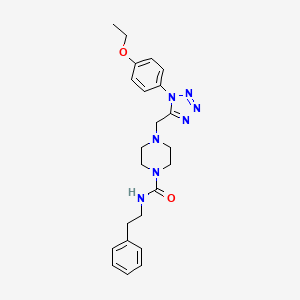

The synthesis of derivatives like 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione has demonstrated anticancer activity against HL-60 and BEL-7402 cancer cells, indicating the potential for compounds synthesized from 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride to contribute to anticancer research (Miao et al., 2010).

Anti-inflammatory and Analgesic Activities

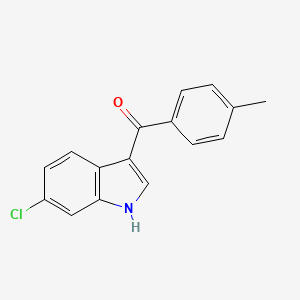

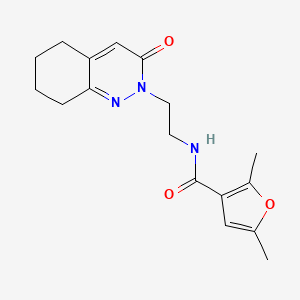

Compounds derived from indole and furan, synthesized through methodologies involving compounds similar to 1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride, have been explored for their anti-inflammatory and analgesic activities. This underscores the compound's relevance in synthesizing new therapeutic agents (Sondhi et al., 2007).

Enzyme Inhibition for Therapeutic Applications

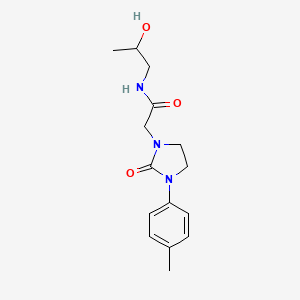

Newly synthesized multifunctional amides, potentially derived from similar structures, exhibited enzyme inhibitory potentials and mild cytotoxicity, indicating their promise as therapeutic agents for diseases like Alzheimer's (Hassan et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways, leading to their wide range of biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Eigenschaften

IUPAC Name |

1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBWFJSLLIAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2393348.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)

![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)

![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)